molecular formula C17H9ClF3NO2 B1436548 2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione CAS No. 1020252-62-3

2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione

Cat. No. B1436548
M. Wt: 351.7 g/mol
InChI Key: JMZUEMFGYZFDIU-UHFFFAOYSA-N
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Description

“2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione” is a chemical compound . The exact properties and applications of this compound are not widely documented in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available resources. The compound likely contains an indene-1,3-dione group attached to a 2-chloro-5-(trifluoromethyl)anilino group . For a detailed molecular structure, please refer to a reliable chemical database or a relevant research paper.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It has a molar mass of 351.71 and a density of 1.587±0.06 g/cm³ . For a comprehensive list of properties, please refer to a reliable chemical database or a relevant research paper.

Scientific Research Applications

Chemical Synthesis and Structural Properties

Synthesis, Spectroscopic, and Structural Properties

Research into novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones explores the reaction of chloral with substituted anilines, leading to various intermediates. This work underscores the versatility of chloral and aniline derivatives in synthesizing compounds with potential applications in materials science and pharmaceuticals, indicating a broad interest in exploring the structural and chemical properties of related compounds (Issac & Tierney, 1996).

Environmental and Toxicological Studies

Herbicide Efficiency and Environmental Fate

Mesotrione, a herbicide structurally related to the inquiry compound by its aromatic and halogenated nature, demonstrates the interest in assessing the environmental impact and degradation pathways of synthetic chemicals. Studies on mesotrione highlight the importance of understanding the environmental behavior of chemicals to ensure safety and compliance with environmental standards (Carles, Joly, & Joly, 2017).

Pharmacological and Biomedical Applications

Methylene Blue in Cardiovascular Collapse

While not directly related, the use of methylene blue as a treatment in various shock states demonstrates the potential medical applications of chemical compounds. Research into methylene blue's mechanisms could provide insights into how structurally or functionally related compounds might be applied in medical contexts (Lo, Darracq, & Clark, 2014).

properties

IUPAC Name

2-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxyinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF3NO2/c18-13-6-5-9(17(19,20)21)7-14(13)22-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZUEMFGYZFDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=CC(=C3)C(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione
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2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione
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2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione
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2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione
Reactant of Route 5
2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione
Reactant of Route 6
2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione

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